molecular formula C16H19ClN2O2S2 B2527758 4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946221-78-9

4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2527758
CAS No.: 946221-78-9
M. Wt: 370.91
InChI Key: ZAQONDLFNOMFJN-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a chloro-substituted benzene ring, a pyrrolidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated precursor.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group on the benzene ring can be substituted with nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiolate (KSR).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide exhibit significant biological activities:

  • Antimicrobial Activity :
    • Compounds with similar structures have shown promising results against various bacterial strains, including Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases.
    • In vitro studies have demonstrated that derivatives can inhibit growth against both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Anticancer Activity :
    • The compound's structural analogs have been evaluated for anticancer properties, showing cytotoxic effects against human cancer cell lines, including breast and colon cancer cells .
    • Molecular docking studies suggest that these compounds may bind effectively to cancer-related targets, enhancing their potential as therapeutic agents .
  • Receptor Interaction :
    • The compound has been studied for its binding affinity to various receptors, including the P2X7 receptor, which is involved in inflammatory responses and pain signaling. This suggests its potential use in managing pain and inflammation.

Case Studies

Several studies have highlighted the applications of similar compounds:

  • Antimicrobial Evaluation :
    • A study evaluated new thiopyrimidine–benzenesulfonamide compounds for their antimicrobial properties against multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. Results indicated significant suppression of microbial biofilm formation .
  • Anticancer Research :
    • Another research effort focused on synthesizing sulfonamide derivatives with triazine structures, revealing cytotoxic effects against various cancer cell lines and suggesting potential for further development in anticancer therapies .
  • Molecular Docking Studies :
    • Molecular docking studies conducted on related compounds demonstrated strong binding affinities to target proteins involved in cancer progression, supporting their candidacy as drug leads in oncology .

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, such as antibacterial or anti-inflammatory activity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide: Lacks the thiophene ring, which may affect its biological activity.

    N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide: Lacks the chloro group, which may influence its reactivity and interactions with biological targets.

    4-chloro-N-(2-(pyrrolidin-1-yl)-2-(furan-3-yl)ethyl)benzenesulfonamide: Contains a furan ring instead of a thiophene ring, which may alter its chemical properties and biological activity.

Uniqueness

The presence of both the thiophene ring and the chloro-substituted benzene ring in 4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide makes it unique compared to similar compounds. These structural features can enhance its binding affinity to biological targets and improve its overall biological activity.

Biological Activity

4-Chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H16_{16}ClN1_{1}O2_{2}S1_{1}
  • SMILES Notation : Clc1ccc(cc1)S(=O)(=O)NCC(C2=CSC=C2)N1CCCC1

The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The presence of the thiophene and pyrrolidine moieties enhances its binding affinity to these targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamides have shown cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells, with IC50_{50} values in the micromolar range .

CompoundCell LineIC50_{50} (µM)
This compoundMCF-7TBD
Similar Derivative 1HeLa0.65
Similar Derivative 2MCF-72.41

Antimicrobial Activity

Similar compounds have shown promising antimicrobial activity. For example, studies on related sulfonamide compounds indicated their efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Study on Anticancer Activity

A study focused on a series of benzenesulfonamide derivatives demonstrated that modifications to the pyrrolidine ring significantly impacted their anticancer efficacy. The study reported that certain derivatives could induce apoptosis in cancer cells through mitochondrial pathways, highlighting the importance of structural features in determining biological activity .

Study on Antimicrobial Properties

Another investigation into related compounds revealed that they effectively inhibited bacterial growth by disrupting cell wall synthesis. This mechanism is crucial for developing new antibiotics amid rising resistance rates .

Properties

IUPAC Name

4-chloro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2S2/c17-14-3-5-15(6-4-14)23(20,21)18-11-16(13-7-10-22-12-13)19-8-1-2-9-19/h3-7,10,12,16,18H,1-2,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQONDLFNOMFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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